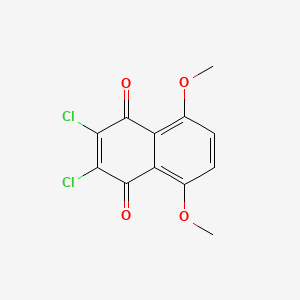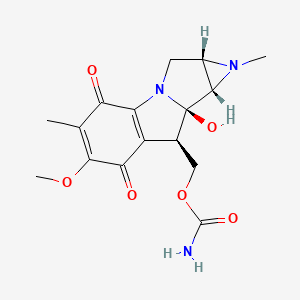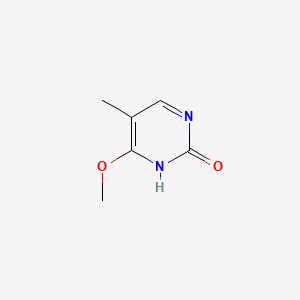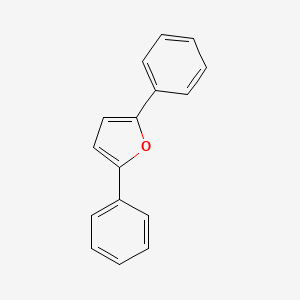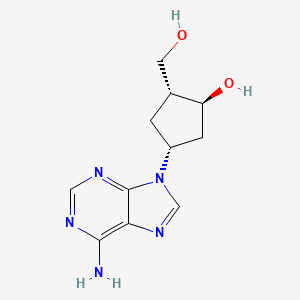
(1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a purine nucleoside analog that has been found to have a wide range of biochemical and physiological effects. In We will also discuss the future directions of research on this compound.
Mechanism of Action
The mechanism of action of (1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol involves its incorporation into DNA and RNA. This compound is a purine nucleoside analog, and is incorporated into the growing DNA or RNA chain during replication or transcription. Once incorporated, it can cause chain termination, leading to inhibition of viral replication or cancer cell growth.
Biochemical and Physiological Effects:
(1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol has a wide range of biochemical and physiological effects. It has been found to inhibit viral replication and cancer cell growth, as mentioned above. It has also been found to have immunomodulatory effects, and has been studied for its potential use in autoimmune diseases. Additionally, it has been found to have neuroprotective effects, and has been studied for its potential use in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined mechanism of action, which makes it a useful tool for studying DNA and RNA replication and transcription. However, there are also some limitations to using this compound in lab experiments. For example, it can be toxic to cells at high concentrations, which can make it difficult to study its effects in vivo.
Future Directions
There are several future directions for research on (1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol. One area of research is the development of new analogs with improved antiviral and anticancer activity. Another area of research is the study of the compound's immunomodulatory and neuroprotective effects, and its potential use in autoimmune and neurodegenerative diseases. Additionally, the compound's mechanism of action could be further studied to better understand its effects on DNA and RNA replication and transcription.
Synthesis Methods
The synthesis of (1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol involves several steps. The starting material is 6-chloropurine, which is reacted with diethylzinc to form a diethylzinc intermediate. This intermediate is then reacted with cyclopentanone to form a cyclopentyl intermediate. The cyclopentyl intermediate is then reacted with sodium borohydride to form the final product, (1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol.
Scientific Research Applications
(1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol has been extensively studied for its potential applications in scientific research. This compound has been found to have antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. It has also been found to have anticancer activity, and has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
(1S,2R,4R)-4-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)7-1-6(3-17)8(18)2-7/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOMGXDSUXQLPE-PRJMDXOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)N2C=NC3=C(N=CN=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C(N=CN=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,2r,4r)-4-(6-Amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol | |
CAS RN |
57345-51-4 |
Source


|
| Record name | 2'-Deoxyaristeromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057345514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1207022.png)
![2-[6-[1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(5S)-5-[(2R,3S,5R)-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid](/img/no-structure.png)


![N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1207029.png)
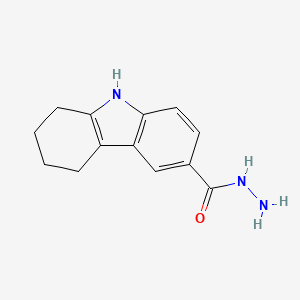
![23-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1207032.png)
